6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
3-(4-aminopiperidine-1-carbonyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-7-3-5-14(6-4-7)10(16)8-1-2-9(15)13-12-8/h1-2,7H,3-6,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOHHVRFIVDZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 222.24 g/mol. The structure comprises a pyridazine ring substituted with a piperidine moiety, which is crucial for its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O2 |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 1181617-80-0 |
Antitumor Activity
Recent studies have demonstrated that pyridazinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of pyridazinone derivatives, including those similar to this compound, were evaluated for their cytotoxicity against MCF-7 human breast adenocarcinoma cells. The results indicated that most derivatives showed moderate to high inhibitory effects on cell proliferation, suggesting potential as anticancer agents .
Case Study: MCF-7 Cell Line
In a study investigating the cytotoxicity of pyridazinone derivatives:
- Compounds exhibited IC50 values ranging from 10 µM to 25 µM.
- The presence of the amide proton in the structure was found to enhance activity significantly.
The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways associated with cell proliferation and survival. Specifically, the inhibition of the PI3K/Akt pathway has been implicated in the antitumor activity of certain derivatives .
Neuropharmacological Effects
Research into piperazine derivatives has shown that compounds containing piperidine rings can act as inhibitors of human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Virtual screening studies have indicated that these compounds can bind effectively at both peripheral and catalytic sites of AChE, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Mannich reaction is commonly employed to construct the piperidine framework, followed by cyclization to form the pyridazinone core.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Mannich-type condensation | Aldehyde, amine, ketone |
| Step 2 | Cyclization | Hydrazine or phenylhydrazine |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyridazinone compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a series of pyridopyridazin-3(2H)-one derivatives were synthesized and evaluated for their activity against MCF-7 human breast adenocarcinoma cells. Most derivatives showed moderate anticancer activity, suggesting that modifications to the pyridazinone structure can lead to enhanced efficacy against tumors .
2. Kinase Inhibition
The compound's structural similarity to known kinase inhibitors positions it as a potential candidate for targeting specific kinases involved in cancer progression. Research has demonstrated that certain piperidine derivatives can act as selective inhibitors of Protein Kinase B (PKB), which is crucial in regulating cell growth and survival pathways. The development of such inhibitors could lead to novel treatments for cancers characterized by aberrant PKB signaling .
Pharmacological Insights
1. Cannabinoid Receptor Modulation
6-(4-Aminopiperidine-1-carbonyl)pyridazin-3(2H)-one has been explored for its potential as a peripheral cannabinoid receptor antagonist. Studies have shown that modifications to the piperidine group can enhance selectivity for the hCB1 receptor over hCB2, which is significant for developing therapies aimed at obesity and metabolic disorders without central nervous system side effects .
2. Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to understand how variations in the chemical structure affect biological activity. The findings suggest that small changes in substituents can lead to significant differences in potency and selectivity for various biological targets, including kinases and cannabinoid receptors .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula (C₁₁H₁₅N₅O₂).
- Substituent Impact on Activity: Anti-inflammatory Activity: Bromophenyl and dimethylphenyl substituents on pyridazinones (e.g., compounds 2a and 2e) show efficacy comparable to diclofenac (74–73.5% inhibition) . Anticonvulsant Activity: Chlorophenyl and methylphenyl substituents on dihydropyridazinones (e.g., compounds 3d and 3j) exhibit superior activity to valproate, with methyl groups showing higher potency than chloro . Antimicrobial Activity: Thiazepine-pyridazinone hybrids with benzodiazepine substituents display antibacterial activity near penicillin levels .
Pharmacological and Physicochemical Properties
Table 2: Substituent Effects on Key Properties
| Substituent Type | Example Compound | Melting Point (°C) | Solubility | Bioactivity Trend |
|---|---|---|---|---|
| Halogenated aryl (e.g., Cl) | 6-(4-Chlorophenyl)pyridazinone | 268–287 | Low (lipophilic) | Anticonvulsant, anti-inflammatory |
| Alkyl (e.g., methyl) | 6-(4-Methylphenyl)pyridazinone | ~250–270 | Moderate | Enhanced anticonvulsant |
| Aminopiperidine-carbonyl | Target compound | Not reported | Likely improved (polar group) | Unknown (predicted CNS/anti-infective) |
- Aminopiperidine Advantage: The 4-aminopiperidine group may improve blood-brain barrier penetration and receptor interaction compared to non-polar substituents, as seen in piperazine/piperidine-containing drugs .
Preparation Methods
Synthesis via Halogenated Pyridazinones and Nucleophilic Substitution
A highly regioselective and industrially applicable method involves the use of 3,4,5-trichloropyridazine as a starting material. This method improves regioselectivity and facilitates purification, as detailed in European Patent EP1082309B1.
- Starting Material: 3,4,5-trichloropyridazine (Formula V)
- Nucleophilic Substitution: Reaction with 3-amino-1-propanol leads to a mixture of regioisomers (Formula IV and IVA).
- Separation of Isomers: The regioisomers can be separated by crystallization, avoiding cumbersome chromatographic methods.
- Functional Group Introduction: The desired isomer (Formula IV) is further reacted with acylating agents to introduce the carbonyl group (R group can be acetyl, propionyl, benzoyl, etc.).
- Halogenation and Amination: The compound is then halogenated or sulfonylated at the 5-position, followed by nucleophilic substitution with the desired amine, such as N-methyl-N-[2-(3,4-dimethylphenyl)-ethyl]-amine, to introduce the amino substituent.
- Purification: The final product is purified by recrystallization from suitable solvents.
Reaction conditions and reagents:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nucleophilic substitution | 3-amino-1-propanol, 50–100 °C, solvent or neat | Excess 3-amino-1-propanol may serve as solvent |
| Separation | Crystallization in water or NaCl solution | Undesired isomer precipitates, desired remains in solution |
| Acylation | Acetic acid, sodium acetate (2.5–3 eq), 80–120 °C | Glacial acetic acid preferred as solvent |
| Halogenation | Halogen or sulfonyl halide reagent | Bromine preferred for better leaving group properties |
| Amination | N-methyl-N-[2-(3,4-dimethylphenyl)-ethyl]-amine, acid binding agent (e.g., triethylamine), dipolar aprotic solvent (acetone, acetonitrile, DMF), 40 °C to reflux | Acid binding agents neutralize formed acids |
| Final purification | Extraction with dichloromethane or ethyl acetate, recrystallization from alcohol | High purity product obtained |
This method offers advantages such as improved regioselectivity, ease of separation of isomers early in the synthesis, and higher yield and purity of the final product.
Two-Step Synthesis via Mannich-Type Condensation and Cyclization
Another approach, reported in the literature for related pyridazinone derivatives, involves:
- Mannich-Type Three-Component Condensation: This step forms 2,6-diaryl piperidin-4-one derivatives.
- Intramolecular Cyclization: Treatment with hydrazine or phenylhydrazine induces cyclization to yield pyridazin-3(2H)-one derivatives.
This method is noted for its simplicity and moderate yields and has been applied to synthesize various pyridazinone derivatives with biological activity.
Although this approach is more general and less specific to 6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one, it demonstrates a viable synthetic route for the pyridazinone core, which can be further functionalized.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The regioselectivity of the nucleophilic substitution on 3,4,5-trichloropyridazine is crucial to obtaining the desired isomer in high purity and yield.
- Use of acid binding agents such as triethylamine or inorganic carbonates improves reaction efficiency by neutralizing acids formed during substitution.
- The final amination step benefits from dipolar aprotic solvents to enhance nucleophilicity and solubility of reagents.
- Crystallization techniques for isomer separation reduce costs and complexity in industrial synthesis.
- The Mannich-type condensation approach offers a rapid route to pyridazinone cores but may require additional steps for specific functionalization.
Q & A
Q. What are the optimal green synthesis methods for 6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one derivatives?
Ultrasound-assisted synthesis is a validated green chemistry approach for pyridazinone derivatives. For example, 83% yields were achieved using ultrasound irradiation in DMF with potassium salts, minimizing reaction time and solvent waste . This method is advantageous for scalability and reproducibility in academic settings. Comparative studies suggest that ultrasound enhances reaction kinetics by improving mass transfer and reducing side reactions .
Q. How can researchers confirm the molecular structure of synthesized derivatives?
A combination of spectroscopic techniques is critical:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at 1,676 cm⁻¹) .
- NMR (¹H and ¹³C) confirms substitution patterns and tautomeric equilibria. For instance, alkylation reactions at cyclic nitrogen or hydroxyl oxygen atoms produce distinct NMR signals .
- LC-MS validates molecular weight and purity (e.g., [M+H]+ peaks matching calculated values) .
Q. What in vitro models are suitable for preliminary biological evaluation?
Pyridazinone derivatives have been screened in:
- Anti-tubercular assays using Mycobacterium tuberculosis H37Rv strains, with IC₅₀ values compared to standard drugs like isoniazid .
- Antiplatelet aggregation models , where substituents like 4-aminophenyl enhance activity via cAMP modulation .
- Anticonvulsant studies using isoniazid (INH)-induced seizures in rodents, where chloro- and methyl-substituted derivatives showed prolonged latency to convulsions .
Advanced Research Questions
Q. How does tautomerism influence the reactivity of pyridazin-3(2H)-one derivatives?
The compound can exist as two tautomers: 2A (cyclic nitrogen-substituted) and 2B (hydroxyl oxygen-substituted). Alkylation reactions proceed differently depending on the tautomer, with 2A favoring N-alkylation and 2B enabling O-alkylation. Computational studies (e.g., DFT) can predict dominant tautomers under specific conditions, guiding synthetic routes .
Q. What computational strategies predict ADMET properties for pyridazinone derivatives?
- Tanimoto coefficient analysis evaluates structural similarity to known bioactive molecules, aiding in activity prediction .
- SwissADME or pkCSM tools calculate bioavailability, BBB permeability, and CYP450 interactions. For example, logP values <3.0 correlate with improved absorption for CNS-targeted derivatives .
- Toxicity prediction (e.g., Ames test, hepatotoxicity) via ProTox-II reduces late-stage attrition .
Q. How can structural modifications optimize bioactivity?
Key substituent effects include:
- 4-Aminopiperidine moiety : Enhances kinase inhibition (e.g., p38 MAPK) by forming hydrogen bonds with ATP-binding pockets .
- Triazine or pyrazole rings : Improve antiproliferative activity against cancer cell lines (IC₅₀ <10 µM) by intercalating DNA or inhibiting topoisomerases .
- Halogen substituents : Chloro or fluoro groups increase metabolic stability and target affinity (e.g., σ1 receptor binding for neuroimaging probes) .
Q. How do researchers resolve contradictions in biological data across studies?
Discrepancies often arise from:
- Substituent positioning : Meta-substituted aryl groups may show anticonvulsant activity, while para-substituted analogs are inactive .
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity) and validate with positive controls (e.g., sodium valproate for seizures) .
- Species-specific responses : Rodent models may not fully replicate human metabolic pathways .
Q. What strategies improve selectivity for sigma-1 receptor imaging?
- Radiolabeling : Introduce ¹⁸F or ¹¹C isotopes at non-labile positions (e.g., propoxy chains) without altering receptor binding .
- Pharmacophore modeling : Prioritize derivatives with 3,4-dichlorophenyl and piperazine moieties, which show high σ1 affinity (Ki <50 nM) .
- In vivo PET imaging : Validate brain uptake and clearance rates in primate models to confirm target engagement .
Methodological Considerations
9. Designing in vivo studies for anticonvulsant activity:
- Dose selection : Start with 25–50 mg/kg (oral) based on prior efficacy in INH-induced models .
- Endpoint criteria : Measure latency to first convulsion and mortality over 24 hours, comparing to reference drugs like phenytoin .
- Toxicokinetics : Monitor plasma concentrations via HPLC to correlate exposure with effect .
10. Validating kinase inhibition mechanisms:
- Enzyme assays : Use recombinant kinases (e.g., p38 MAPK) with ATP-Glo luminescence assays to quantify IC₅₀ .
- Cellular models : Western blotting for phosphorylated substrates (e.g., MAPKAPK-2) confirms target modulation .
- Docking studies : AutoDock Vina predicts binding poses, highlighting critical interactions (e.g., hydrogen bonds with Lys53) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
